ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896329-07-0
VCID: VC11862228
InChI: InChI=1S/C20H20N4O4S2/c1-2-28-18(26)16-12-7-3-4-8-13(12)30-17(16)22-15(25)11-29-19-21-14-9-5-6-10-24(14)20(27)23-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol

ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 896329-07-0

Cat. No.: VC11862228

Molecular Formula: C20H20N4O4S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 896329-07-0

Specification

CAS No. 896329-07-0
Molecular Formula C20H20N4O4S2
Molecular Weight 444.5 g/mol
IUPAC Name ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C20H20N4O4S2/c1-2-28-18(26)16-12-7-3-4-8-13(12)30-17(16)22-15(25)11-29-19-21-14-9-5-6-10-24(14)20(27)23-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Standard InChI Key YZMJAZAOIITZCN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3

Introduction

Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that combines various functional groups, making it a promising candidate for medicinal chemistry research. This compound is a derivative of pyrido[1,2-a] triazine and tetrahydrobenzothiophene structures, classified as a thioether and a carboxylate ester. Its intricate molecular structure suggests potential biological activity, which could be leveraged in pharmaceutical applications.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature, pH, and reaction time to achieve high yields and purity. These methods often involve the use of commercially available reagents and may include transformations similar to those used in synthesizing related compounds, such as refluxing with carbon disulfide in the presence of a base .

Analytical Techniques for Characterization

Characterization of this compound can be achieved using advanced analytical techniques such as X-ray crystallography for determining its three-dimensional structure and NMR spectroscopy for elucidating its molecular arrangement. These methods are crucial for understanding the compound's spatial structure and how it might interact with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator